
1-(3-Chlorophenyl)-4,4-difluorocyclohexanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorophenyl)-4,4-difluorocyclohexanamine hydrochloride is a piperazine derivative and it is the major metabolite of Trazodone, Nefazodone, and Etoperidone . It has stimulant and hallucinogenic properties .
Molecular Structure Analysis
The molecular structure of similar compounds has been reported. For example, 1-(3-Chlorophenyl)piperazine has an empirical formula of C10H13ClN2 with a molecular weight of 196.68 (free base basis) .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, 1-(3-Chlorophenyl)piperazine hydrochloride has a melting point of 210-214 °C (dec.) (lit.), a density of 1.193g/cm, a refractive index of 1.598-1.600, and a flash point of 9℃ .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
The compound's structural components, such as the cyclohexanamine group, are used in chemical synthesis. For example, cyclopropenone oximes, structurally related to cyclohexanamines, are prepared from corresponding cyclopropenones and react with isocyanates to yield 1:2 addition products, 4,6-diazaspiro[2.3]hexenones, showcasing the cyclohexanamine group's reactivity in synthesis applications (Yoshida et al., 1988).
Crystal Structure Analysis
Compounds with cyclohexanyl components, similar to 1-(3-Chlorophenyl)-4,4-difluorocyclohexanamine hydrochloride, are subjects in crystal structure analysis to understand their molecular configurations and interactions. For instance, the crystal structure of a compound synthesized from methyl O-(2,4-dichlorophenyl-acetyl)-1-hydroxycyclohexane-carboxylate reveals insights into its molecular arrangement and potential chemical reactivity (Zhao et al., 2009).
Analytical Characterization
Arylcyclohexylamines, which share a similar core structure with 1-(3-Chlorophenyl)-4,4-difluorocyclohexanamine hydrochloride, are characterized analytically to understand their properties better. Analytical techniques like gas chromatography and mass spectrometry are employed to characterize these compounds and their analogues, which aids in understanding their pharmacological and chemical properties (Wallach et al., 2014).
Material Science Applications
Compounds containing cyclohexanamine groups are explored in material science for their potential in creating new materials with unique properties. For example, polyimides derived from diamines with cyclohexane structures exhibit good solubility and thermal stability, suggesting applications in advanced materials and engineering (Yin et al., 2005).
Neuropharmacological Research
Arylcyclohexylamines, structurally related to 1-(3-Chlorophenyl)-4,4-difluorocyclohexanamine hydrochloride, serve as templates in neuropharmacological research. Their psychoactive properties and mechanisms are studied to develop therapeutic agents and understand neurological pathways (J. Wallach et al., 2014).
Safety and Hazards
1-(3-Chlorophenyl)-4,4-difluorocyclohexanamine hydrochloride is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, avoid prolonged or repeated exposure, and keep containers tightly closed in a dry, cool, and well-ventilated place .
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-4,4-difluorocyclohexan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClF2N.ClH/c13-10-3-1-2-9(8-10)11(16)4-6-12(14,15)7-5-11;/h1-3,8H,4-7,16H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGJAHNZGDIBEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1(C2=CC(=CC=C2)Cl)N)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-4,4-difluorocyclohexanamine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


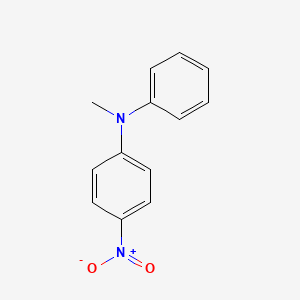
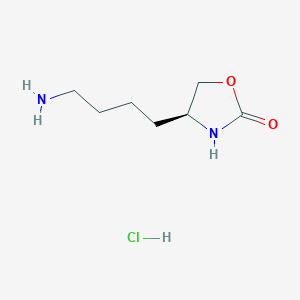
![(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(tetrahydrofuran-3-yl)methanone](/img/structure/B2998259.png)

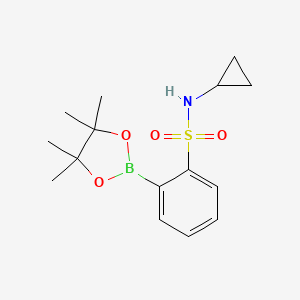
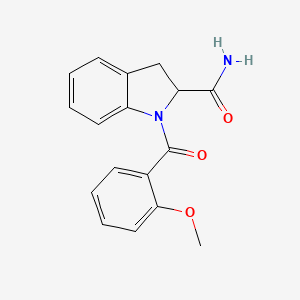
![2-amino-4-[4-(benzyloxy)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B2998266.png)
![(7-Methylimidazo[1,2-A]pyridin-3-YL)methanol](/img/structure/B2998269.png)
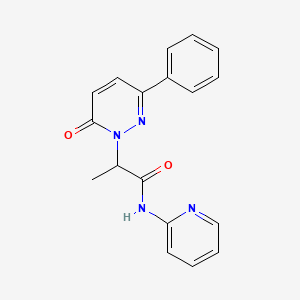
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]phthalazin-1(2H)-one](/img/structure/B2998272.png)
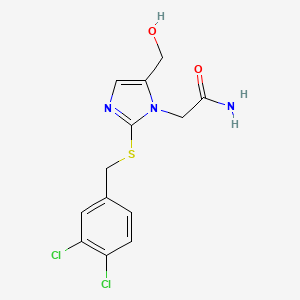
![N-[4-[3-(3-fluorophenyl)-2-(4-fluorophenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2998274.png)
![N-(1-pivaloylindolin-6-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2998276.png)